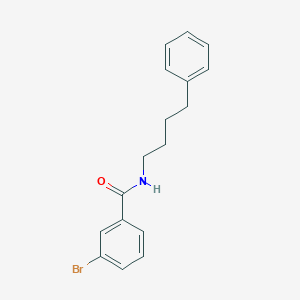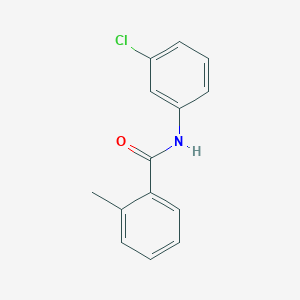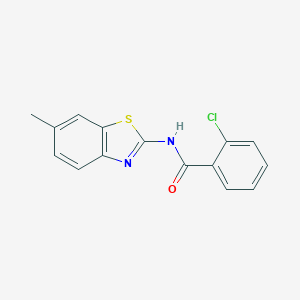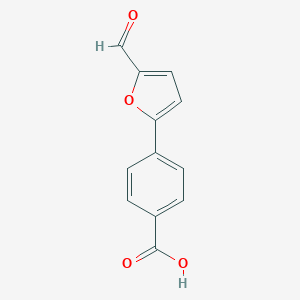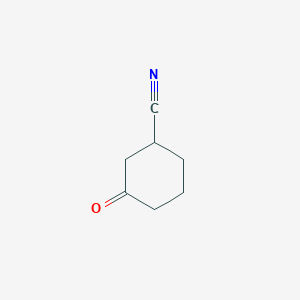![molecular formula C11H9N3S B186209 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol CAS No. 172152-53-3](/img/structure/B186209.png)
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol is a heterocyclic compound that contains both pyrrole and benzimidazole moieties
Applications De Recherche Scientifique
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in the folic acid pathway and fatty acid synthesis respectively, which are essential for cell growth and replication.
Biochemical Pathways
The compound’s potential inhibition of DHFR and enoyl-ACP reductase would affect the folic acid pathway and fatty acid synthesis respectively . The folic acid pathway is crucial for the synthesis of nucleotides, while fatty acid synthesis is essential for the production of cell membranes. Disruption of these pathways could lead to inhibited cell growth and replication.
Result of Action
The inhibition of key enzymes by 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol could lead to a decrease in cell growth and replication. This could potentially make the compound useful in situations where cell growth needs to be controlled, such as in the treatment of cancer or bacterial infections .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other compounds or drugs could potentially affect its efficacy through drug-drug interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol typically involves the reaction of 5-amino-1H-benzimidazole-2-thiol with pyrrole under specific conditions. One common method includes the use of anhydrous conditions with dioxane as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and bases like potassium carbonate in solvents like dimethylformamide are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1H-Pyrrol-1-yl)-1,3-Dihydro-2H-benzo[d]imidazole-2-thione
- 5-(1H-Pyrrol-1-yl)-2-mercaptobenzimidazole
Uniqueness
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol is unique due to its specific combination of pyrrole and benzimidazole rings, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it has shown higher efficacy in antimicrobial applications and greater versatility in chemical reactions .
Propriétés
IUPAC Name |
5-pyrrol-1-yl-1,3-dihydrobenzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-7H,(H2,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXGYVYKGRUILQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC3=C(C=C2)NC(=S)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614268 |
Source


|
| Record name | 5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172152-53-3 |
Source


|
| Record name | 5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)

![propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B186131.png)

